molecular formula C23H25N3O2S2 B255120 3-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B255120
M. Wt: 439.6 g/mol
InChI Key: HEKXIWMJSOSRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a benzothieno-pyrimidine derivative and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and cell proliferation.
Biochemical and physiological effects:
Studies have shown that 3-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one can induce apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, the compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is its potential application in medicinal chemistry. The compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. However, one of the limitations of the compound is its low solubility, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One potential direction is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of the compound's potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Furthermore, the mechanism of action of the compound needs to be further elucidated to fully understand its potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of 3-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves the condensation of 2-(1-pyrrolidinyl)acetic acid with 2-mercaptobenzothiazole followed by the reaction with benzyl bromide. The resulting compound is then subjected to cyclization with 2,4,5,6-tetrahydro-1,3-thiazine-2-carboxylic acid, and the final product is obtained after purification.

Scientific Research Applications

3-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been shown to possess antiviral and antibacterial activities.

properties

Product Name

3-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Molecular Formula

C23H25N3O2S2

Molecular Weight

439.6 g/mol

IUPAC Name

3-benzyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H25N3O2S2/c27-19(25-12-6-7-13-25)15-29-23-24-21-20(17-10-4-5-11-18(17)30-21)22(28)26(23)14-16-8-2-1-3-9-16/h1-3,8-9H,4-7,10-15H2

InChI Key

HEKXIWMJSOSRGR-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)N5CCCC5

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)N5CCCC5

Origin of Product

United States

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